molecular formula C21H17N3O6S B3564333 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-furylmethyl)benzamide

2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-furylmethyl)benzamide

Cat. No.: B3564333
M. Wt: 439.4 g/mol
InChI Key: UELLXXQVAMNZJM-UHFFFAOYSA-N
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Description

The compound 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-furylmethyl)benzamide is a complex organic molecule with potential applications in various scientific fields. Its structure contains a benzisothiazole core, a furan ring, and a benzamide group, making it intriguing for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Benzisothiazole Core: : The preparation starts with the synthesis of the 1,2-benzisothiazol-3-one ring. This involves cyclization reactions typically using o-aminothiophenol and phosgene under controlled conditions.

  • Introduction of Acetyl Group: : The next step involves the acetylation of the benzisothiazole core using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

  • Formation of the Benzamide Linkage: : The final step includes the coupling of the acetylated benzisothiazole with 2-furylmethylamine to form the desired benzamide derivative. This step is usually catalyzed by a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods The industrial production of this compound would scale up the aforementioned synthetic routes, ensuring process optimization for yield and purity. Reactor types, solvent recovery systems, and purification strategies like recrystallization or column chromatography would be adapted accordingly.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound could undergo oxidation at the furan ring to produce furanoic acids under mild oxidizing conditions.

  • Reduction: : Reduction reactions could target the benzisothiazole moiety, leading to the corresponding amine derivatives using agents like lithium aluminum hydride.

  • Substitution: : Substitution reactions on the aromatic rings, particularly electrophilic aromatic substitutions, could occur using suitable electrophiles.

Common Reagents and Conditions

  • Oxidation Reagents: : KMnO₄, H₂O₂

  • Reduction Reagents: : LiAlH₄, NaBH₄

  • Substitution Conditions: : Friedel-Crafts conditions, utilizing AlCl₃ as a catalyst

Major Products Formed

  • Oxidation Products: : Furanoic acids, oxidized benzisothiazole derivatives

  • Reduction Products: : Benzisothiazole amines

  • Substitution Products: : Substituted aromatic derivatives

Scientific Research Applications

The compound finds applications in various scientific domains:

  • Chemistry: : Utilized as a building block for synthesizing more complex molecules, including polymers and materials with specific electronic properties.

  • Biology: : Explored for its potential as a biochemical probe due to its unique structural features that might interact with biological macromolecules.

  • Medicine: : Investigated for its potential pharmacological activities, possibly functioning as an anti-inflammatory or anticancer agent.

  • Industry: : Used in material science for developing new materials with desirable properties such as thermal stability and electronic conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects varies based on its application:

  • In biological systems: , it might interact with cellular targets by binding to specific proteins or enzymes, disrupting normal biological functions.

  • Molecular Targets and Pathways: : Could involve inhibition of enzymes or receptors critical in disease pathways, affecting signal transduction or metabolic pathways.

Comparison with Similar Compounds

The uniqueness of this compound lies in its multi-functional groups, providing diverse reactivity and interactions:

  • Compared to simpler benzamide derivatives: , the addition of the furylmethyl and benzisothiazole groups enhances its structural complexity and potential biological activity.

  • List of Similar Compounds: : 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-thienylmethyl)benzamide, 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-pyridylmethyl)benzamide.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6S/c25-19(13-24-21(27)16-8-2-4-10-18(16)31(24,28)29)23-17-9-3-1-7-15(17)20(26)22-12-14-6-5-11-30-14/h1-11H,12-13H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELLXXQVAMNZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-furylmethyl)benzamide
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2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-furylmethyl)benzamide
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2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-furylmethyl)benzamide
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2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-furylmethyl)benzamide
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2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-furylmethyl)benzamide
Reactant of Route 6
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2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-furylmethyl)benzamide

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